molecular formula C33H35N7O2 B456172 N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE

N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE

Cat. No.: B456172
M. Wt: 561.7g/mol
InChI Key: NWSANRZEVLDYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl groups and a pyridine ring with carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole through the reaction of 2-methylbenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions.

    Coupling with Pyridine Derivative: The pyrazole derivative is then coupled with 3,5-pyridinedicarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or pyridine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.

Mechanism of Action

The mechanism of action of N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3,5-Pyridinedicarboxylic Acid: A pyridine derivative with carboxamide functionalities.

Uniqueness

N,N-BIS[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-3,5-PYRIDINEDICARBOXAMIDE is unique due to its combination of pyrazole and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C33H35N7O2

Molecular Weight

561.7g/mol

IUPAC Name

3-N,5-N-bis[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyridine-3,5-dicarboxamide

InChI

InChI=1S/C33H35N7O2/c1-20-11-7-9-13-26(20)18-39-24(5)30(22(3)37-39)35-32(41)28-15-29(17-34-16-28)33(42)36-31-23(4)38-40(25(31)6)19-27-14-10-8-12-21(27)2/h7-17H,18-19H2,1-6H3,(H,35,41)(H,36,42)

InChI Key

NWSANRZEVLDYNG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC(=CN=C3)C(=O)NC4=C(N(N=C4C)CC5=CC=CC=C5C)C)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=CC(=CN=C3)C(=O)NC4=C(N(N=C4C)CC5=CC=CC=C5C)C)C

Origin of Product

United States

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